2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

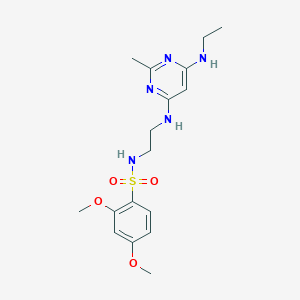

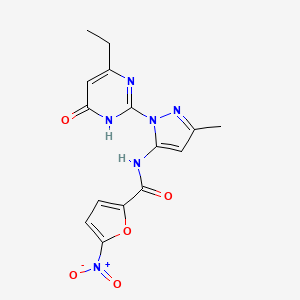

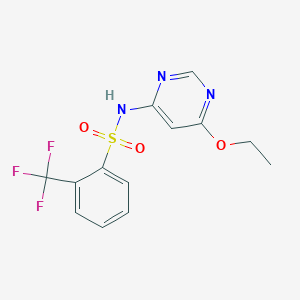

The compound "2-(3-((tert-Butoxycarbonyl)amino)-1,1-dioxidothietan-3-yl)acetic acid" is a chemical entity that features a tert-butoxycarbonyl (Boc) protected amino group attached to a thietane ring with a sulfoxide moiety and an acetic acid side chain. This structure is indicative of a molecule that could serve as a building block in the synthesis of various peptidomimetics or pharmaceutical agents, given the presence of the Boc group which is commonly used for amino protection in peptide synthesis.

Synthesis Analysis

The synthesis of related compounds with tert-butoxycarbonyl protected amino groups has been reported in the literature. For instance, a practical synthesis method for a dipeptide mimetic with a Boc-protected amino group has been developed, demonstrating the regioselective functionalization of ring nitrogens and amino groups . Another study reports the synthesis of a thiazolyl compound with a Boc-protected amino group, optimized through orthogonal experiments to achieve high yields . These methods often involve the use of common reagents and solvents such as DMF, acetonitrile, and triethylamine, and can be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of the compound includes a thietane ring, which is a three-membered sulfur-containing heterocycle, and a sulfoxide group, which is known for its polar character and ability to participate in hydrogen bonding. The presence of the Boc group suggests that the compound could be used in a protected form during peptide synthesis, and later deprotected to yield the free amino acid .

Chemical Reactions Analysis

Compounds with tert-butoxycarbonyl protected amino groups are typically involved in peptide coupling reactions. The Boc group can be removed under acidic conditions, allowing the amino group to participate in the formation of peptide bonds . The thietane ring and sulfoxide group may also undergo various chemical transformations, potentially leading to the formation of spin adducts as reported in the literature .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would likely include moderate solubility in polar organic solvents such as DMF or acetonitrile, given the polar nature of the sulfoxide group and the tert-butoxycarbonyl group . The compound's acidity constants (pKa) could be influenced by the electron-withdrawing character of the sulfoxide and the tert-butoxycarbonyl group, potentially leading to lower pKa values for the carboxylic acid group compared to unsubstituted acetic acids . The compound's chromatographic behavior could be analyzed using reversed-phase HPLC, potentially employing ion-pairing reagents for better resolution .

科学的研究の応用

Synthesis of Building Blocks

The synthesis of (RS)-3'-tert-butoxycarbonyl-perhydro-1', 3'-oxazine-2'-yl acetic acid and similar compounds from simple materials like 1,3-propanediol and 1,4-butanediol has been investigated (Groth & Meldal, 2001). These compounds, protected as acid labile N-Boc N,O-acetals, are significant in the combinatorial solid-phase synthesis of peptide isosteres.

Heterogeneous and Recyclable Catalysis

The use of H3PW12O40 as a catalyst for N-tert-butoxycarbonylation of amines with di-tert-butyl dicarbonate at room temperature has been explored, showing its efficiency and environmental friendliness in producing N-Boc derivatives (Heydari et al., 2007).

Polymer Synthesis and Properties

A study focused on synthesizing and analyzing the properties of amino acid-derived acetylene monomers and their polymers, such as N-(tert-butoxycarbonyl)-l-alanine N‘-propargylamide. These monomers underwent successful polymerization, highlighting their potential in creating materials with unique properties (Gao, Sanda, & Masuda, 2003).

作用機序

Target of Action

The tert-butyloxycarbonyl (boc) group is commonly used as a protecting group for amines in organic synthesis . This suggests that the compound may interact with amines or amine-containing molecules in biological systems.

Mode of Action

The compound contains a tert-butyloxycarbonyl (Boc) group, which is a well-known protecting group for amines . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base . Removal of the Boc group can be accomplished with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .

Biochemical Pathways

The boc group is widely used in peptide synthesis , suggesting that the compound may play a role in the synthesis or modification of peptides and proteins.

Action Environment

The compound’s action, efficacy, and stability may be influenced by various environmental factors. For instance, the removal of the Boc group requires the presence of strong acids . Therefore, the compound’s activity may be influenced by the pH of its environment. Additionally, the compound’s solubility may affect its bioavailability and distribution within biological systems .

特性

IUPAC Name |

2-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-1,1-dioxothietan-3-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO6S/c1-9(2,3)17-8(14)11-10(4-7(12)13)5-18(15,16)6-10/h4-6H2,1-3H3,(H,11,14)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSLNRAPHBWJQCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CS(=O)(=O)C1)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-{4-[(4-Bromobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B3008105.png)

![(E)-N-(3-(2-ethoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3008112.png)

![3-[4-(tert-butyl)benzyl]-1-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3008121.png)

![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B3008123.png)